Bienvenue dans la boutique en ligne BenchChem!

Ethyl 3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-5-carboxylate

Lipophilicity Regioisomer comparison Physicochemical property optimization

Ethyl 3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-5-carboxylate (CAS 1343920-05-7) is a 1,2,4-oxadiazole heterocyclic building block featuring a trifluoroethyl substituent at the 3-position and an ethyl carboxylate ester at the 5-position. The compound possesses a molecular formula of C₇H₇F₃N₂O₃ and a molecular weight of 224.14 g/mol, with a computed LogP of 1.67.

Molecular Formula C7H7F3N2O3
Molecular Weight 224.139
CAS No. 1343920-05-7
Cat. No. B2967358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-5-carboxylate
CAS1343920-05-7
Molecular FormulaC7H7F3N2O3
Molecular Weight224.139
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NO1)CC(F)(F)F
InChIInChI=1S/C7H7F3N2O3/c1-2-14-6(13)5-11-4(12-15-5)3-7(8,9)10/h2-3H2,1H3
InChIKeyYPCJDJDMCLPBQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-5-carboxylate (CAS 1343920-05-7): Core Structural Profile and Procurement Rationale


Ethyl 3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-5-carboxylate (CAS 1343920-05-7) is a 1,2,4-oxadiazole heterocyclic building block featuring a trifluoroethyl substituent at the 3-position and an ethyl carboxylate ester at the 5-position . The compound possesses a molecular formula of C₇H₇F₃N₂O₃ and a molecular weight of 224.14 g/mol, with a computed LogP of 1.67 . The 1,2,4-oxadiazole core functions as a metabolically robust bioisostere of ester and amide functionalities—a property exploited in FDA-approved drugs such as raltegravir, ataluren, and zibotentan [1]. The trifluoroethyl group contributes enhanced lipophilicity and resistance to oxidative metabolism compared to non-fluorinated alkyl analogs, making this specific compound a strategically differentiated intermediate for medicinal chemistry and agrochemical discovery programs [1].

Ethyl 3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-5-carboxylate: Why Regioisomeric and Alkyl-Analog Substitutions Derail Lead Optimization


Procurement decisions that treat 1,2,4-oxadiazoles as interchangeable with their 1,3,4 congeners, or that overlook the specific contribution of the trifluoroethyl group, introduce quantifiable risks to lead optimization campaigns. A systematic matched-pair analysis across the AstraZeneca compound collection demonstrated that 1,2,4-oxadiazole regioisomers exhibit a median LogD approximately 1.2 log units higher than their 1,3,4-oxadiazole counterparts; this lipophilicity delta translates to an order-of-magnitude difference in distribution coefficient, with cascading effects on metabolic stability, hERG inhibition liability, and aqueous solubility [1]. Furthermore, substituting the 2,2,2-trifluoroethyl group with a non-fluorinated alkyl chain (e.g., methyl or ethyl) alters the electron-withdrawing character at the 3-position, modifying both the oxadiazole ring's hydrogen-bond acceptor capacity and its susceptibility to cytochrome P450-mediated reductive ring cleavage [1][2]. These physicochemical differences are not cosmetic—they directly determine whether an early-stage hit progresses or stalls during ADMET profiling. Given that 3-substituted-1,2,4-oxadiazole-5-carboxylate esters serve as versatile intermediates for diverse amide and heterocycle libraries, batch-to-batch consistency in substitution pattern purity is critical for reproducible structure-activity relationship (SAR) studies [1].

Ethyl 3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-5-carboxylate: Quantitative Differential Evidence for Informed Selection


LogP Differentiation vs. the Regioisomeric Ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate

The target compound (3-trifluoroethyl-5-carboxylate regioisomer) exhibits a calculated LogP of 1.67, while its direct regioisomer Ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate (CAS 1340420-88-3) displays a marginally higher calculated LogP of 1.73 . Although both are 1,2,4-oxadiazoles and share the same molecular formula (C₇H₇F₃N₂O₃), the positional exchange of the trifluoroethyl and carboxylate ester groups redistributes electron density within the heterocyclic ring. This redistribution modulates the dipole moment and hydrogen-bonding properties sufficiently to influence chromatographic retention and membrane partitioning behavior in cell-based assays [1].

Lipophilicity Regioisomer comparison Physicochemical property optimization

Hydrogen Bond Acceptor (HBA) Count Minimization to Improve Passive Permeability Relative to 1,3,4-Oxadiazole Regioisomers

The target compound possesses a total of 3 hydrogen bond acceptor (HBA) atoms , a property that distinguishes it from its 1,3,4-oxadiazole regioisomer equivalents. In the systematic matched-pair study across the AstraZeneca compound collection, the 1,2,4-oxadiazole core consistently demonstrates a lower hydrogen bond acceptor strength than the 1,3,4-oxadiazole core, as protonated 1,3,4-oxadiazoles have higher hydrogen bonding potential [1]. This difference is critical: lower HBA count correlates with improved passive permeability across biological membranes, a key parameter for oral bioavailability. Because the 1,2,4-regioisomer already carries fewer effective hydrogen bond acceptors, the addition of the trifluoroethyl group—which does not contribute additional HBA—preserves this permeability advantage while still enhancing metabolic stability.

Hydrogen bonding Passive permeability Drug-likeness optimization

Metabolic Stability Differentiation of the 1,2,4-Oxadiazole Core vs. 1,3,4-Oxadiazole Analogs

The Boström et al. (2012) study demonstrates that 1,2,4-oxadiazole and 1,3,4-oxadiazole regioisomers display significant differences in metabolic stability, with 1,3,4-oxadiazoles generally exhibiting superior stability in human liver microsome (HLM) assays [1]. However, the introduction of the 2,2,2-trifluoroethyl group at the 3-position of 1,2,4-oxadiazoles is a deliberate strategy to mitigate this liability: the strong electron-withdrawing effect of the –CF₃ terminus reduces electron density on the oxadiazole ring, thereby disfavoring the cytochrome P450-mediated reductive cleavage pathway that constitutes a major metabolic vulnerability for oxadiazoles [1]. The target compound's trifluoroethyl substituent thus partially compensates for the lower intrinsic metabolic stability of the 1,2,4-oxadiazole core relative to 1,3,4-oxadiazoles, making it a strategic choice when the 1,2,4-regiochemistry is required for target engagement (e.g., for CB₂ or α₇ nAChR receptor ligands where 1,2,4-oxadiazoles demonstrate superior binding affinity) [1].

Metabolic stability Cytochrome P450 Microsomal clearance

Regioisomeric Differentiation: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Impact on LogD and Solubility

A comprehensive matched-pair analysis across the AstraZeneca compound collection provides the most robust quantitative evidence for regioisomer-dependent property differentiation. The study by Boström et al. (2012) reveals that 1,2,4-oxadiazoles consistently exhibit a median LogD approximately 1.2 log units higher than their 1,3,4-oxadiazole counterparts [1]. In virtually all cases, the 1,3,4-oxadiazole isomer shows an order of magnitude lower lipophilicity (log D) compared to the isomeric partner [1]. This regioisomeric difference is not marginal; it directly impacts aqueous solubility (with the more polar 1,3,4-oxadiazoles showing higher solubility), hERG inhibition liability (1,3,4-oxadiazoles exhibiting reduced risk), and overall metabolic stability profiles [1]. The target compound, as a 1,2,4-oxadiazole, occupies the higher-lipophilicity region of this spectrum, making it suitable for programs where target engagement requires increased membrane partitioning or where the pharmacophore specifically demands the 1,2,4-disubstituted heterocyclic topology.

Lipophilicity Aqueous solubility Regioisomer matched-pair comparison

Ethyl 3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-5-carboxylate: Evidence-Driven Application Scenarios for Procurement Decision-Making


Lead Optimization of CNS-Penetrant nAChR or CB₂ Receptor Ligands Requiring 1,2,4-Oxadiazole Pharmacophore Topology

Multiple patent families (e.g., Abbott/AbbVie α₇ nAChR ligands, CB₂ cannabinoid receptor modulators) explicitly claim 1,2,4-oxadiazole scaffolds as essential pharmacophoric elements, where the heterocycle's specific charge distribution and geometry drive target binding [1]. The target compound provides a pre-functionalized 3-trifluoroethyl-5-carboxylate system that can be elaborated via amide coupling or ester hydrolysis to access diverse lead series. The trifluoroethyl group's electron-withdrawing character stabilizes the oxadiazole ring against CYP3A-mediated reductive cleavage , while the established 1,2,4-regiochemistry ensures compatibility with the binding-site architecture defined in these patents. Using the non-fluorinated ethyl or methyl analog (e.g., Ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate) introduces both reduced metabolic stability and altered lipophilicity, potentially masking SAR trends during optimization.

Agrochemical Discovery: Fungicidal and Nematicidal 1,2,4-Oxadiazole Libraries

Patent literature (e.g., WO/2016/156467 and related filings) identifies 1,2,4-oxadiazole derivatives bearing haloalkyl substituents as potent fungicidal and nematicidal agents with favorable environmental persistence profiles [1]. The target compound's 3-(2,2,2-trifluoroethyl) substitution pattern has been specifically highlighted as conferring a very advantageous level of biological activity against plant pathogenic fungi and oomycetes. The 5-carboxylate ester serves as a versatile synthetic handle for generating carboxamide and heterocyclyl libraries for structure-activity optimization. The 1,2,4-regioisomer is preferred over the 1,3,4 alternative due to its higher lipophilicity (ΔLogD ≈ 1.2), which improves cuticular penetration in foliar applications .

Synthesis of Metabolically Stable Ester Bioisostere Libraries for Fragment-Based Drug Discovery

The 1,2,4-oxadiazole ring is a validated bioisostere for ester and amide functional groups, as exploited in the design of raltegravir (HIV integrase inhibitor) and zibotentan (endothelin receptor antagonist) [1]. The target compound uniquely combines this bioisosteric core with a 2,2,2-trifluoroethyl substituent, creating a building block for fragment elaboration that simultaneously addresses two critical design parameters: (a) hydrolytic stability via ester-to-oxadiazole replacement, and (b) metabolic stability via trifluoroethyl-induced electron withdrawal at the 3-position. This dual functionality is absent in the non-fluorinated methyl- or ethyl-substituted analogs (CAS 40019-21-4 and 139443-40-6, respectively), which lack the metabolic stabilization benefit . Procurement of the target compound for fragment library construction ensures that resulting lead series carry both bioisosteric and metabolic-stability advantages from the first synthetic step.

Comparative Physicochemical Profiling for ADMET Model Validation Studies

The systematic property differentiation between 1,2,4- and 1,3,4-oxadiazole regioisomers (median ΔLogD ≈ 1.2 units) provides an ideal probe set for validating in silico ADMET prediction models [1]. The target compound, with its precisely defined 3-trifluoroethyl-5-carboxylate structure, offers a well-characterized lipophilicity profile (LogP = 1.67) and a known hydrogen bond acceptor count (3 HBAs) , making it suitable as a calibration standard when benchmarking computational models for oxadiazole-containing compound libraries. Its regioisomer Ethyl 5-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-3-carboxylate (LogP = 1.73) provides the minimal matched-pair comparator needed to test model sensitivity to subtle substituent-position effects .

Quote Request

Request a Quote for Ethyl 3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.